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molecular formula C12H12O2 B8603232 1-Hydroxymethyl-7-Methoxynaphthalene

1-Hydroxymethyl-7-Methoxynaphthalene

Cat. No. B8603232
M. Wt: 188.22 g/mol
InChI Key: KKHXVSYMLBYDET-UHFFFAOYSA-N
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Patent
US06583319B1

Procedure details

34.5 g (0.15 mol) of the compound obtained in Step A are dissolved in 300 ml of methanol. 35 g (4 eq) of potassium hydroxide dissolved in 35 ml of water are added with vigorous stirring. After 3 hours at room temperature, the reaction mixture is hydrolysed over a mixture of ice/concentrated hydrochloric acid. The creamy white precipitate which forms is filtered off, washed several times with ice-cold water and dried over P2O5 using a dessicator. The title alcohol is recrystallised from a mixture of CH2Cl2/cyclohexane to yield white needles.
Name
compound
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[CH:9]=[CH:8][CH:7]=1)(=O)C.[OH-].[K+]>CO.O>[CH3:17][O:16][C:13]1[CH:14]=[C:15]2[C:10]([CH:9]=[CH:8][CH:7]=[C:6]2[CH2:5][OH:4])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
34.5 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC=CC2=CC=C(C=C12)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added with vigorous stirring
ADDITION
Type
ADDITION
Details
the reaction mixture is hydrolysed over a mixture of ice/concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The creamy white precipitate which forms is filtered off
WASH
Type
WASH
Details
washed several times with ice-cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 using a dessicator
CUSTOM
Type
CUSTOM
Details
The title alcohol is recrystallised from a mixture of CH2Cl2/cyclohexane
CUSTOM
Type
CUSTOM
Details
to yield white needles

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC=C2C=CC=C(C2=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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